

Application Notes and Protocols for the Mass Spectrometry Analysis of Demethylblasticidin S

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Compound of Interest

Compound Name: Demethylblasticidin S

Cat. No.: B1209793

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Introduction

Demethylblasticidin S is a peptidyl nucleoside antibiotic and a key biosynthetic precursor to Blasticidin S, a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] [2] Accurate and sensitive detection and quantification of **Demethylblasticidin S** are crucial for research in antibiotic biosynthesis, the development of novel antimicrobial agents, and for quality control in fermentation and purification processes. This document provides detailed application notes and protocols for the analysis of **Demethylblasticidin S** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Molecular Information

Parameter	Value
Chemical Formula	C ₁₆ H ₂₄ N ₈ O ₅
Molecular Weight	408.41 g/mol
Monoisotopic Mass	408.1870 g/mol
Structure	A peptidyl nucleoside composed of a cytosine base, a pyranose sugar ring, and a β-arginine side chain.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate LC-MS/MS analysis and to minimize matrix effects.

Materials:

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- 0.22 µm syringe filters
- Microcentrifuge tubes

Protocol for Extraction from Fermentation Broth:

- Centrifuge the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.
- Collect the supernatant.
- To 1 mL of the supernatant, add 3 mL of cold methanol.
- Vortex vigorously for 1 minute to precipitate proteins.
- Incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 1 mL of 5% acetonitrile in water with 0.1% formic acid.

- Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Recommended Conditions
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

MS Parameters:

Parameter	Recommended Settings
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr
Collision Gas	Argon
Data Acquisition	Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS

Quantitative Data

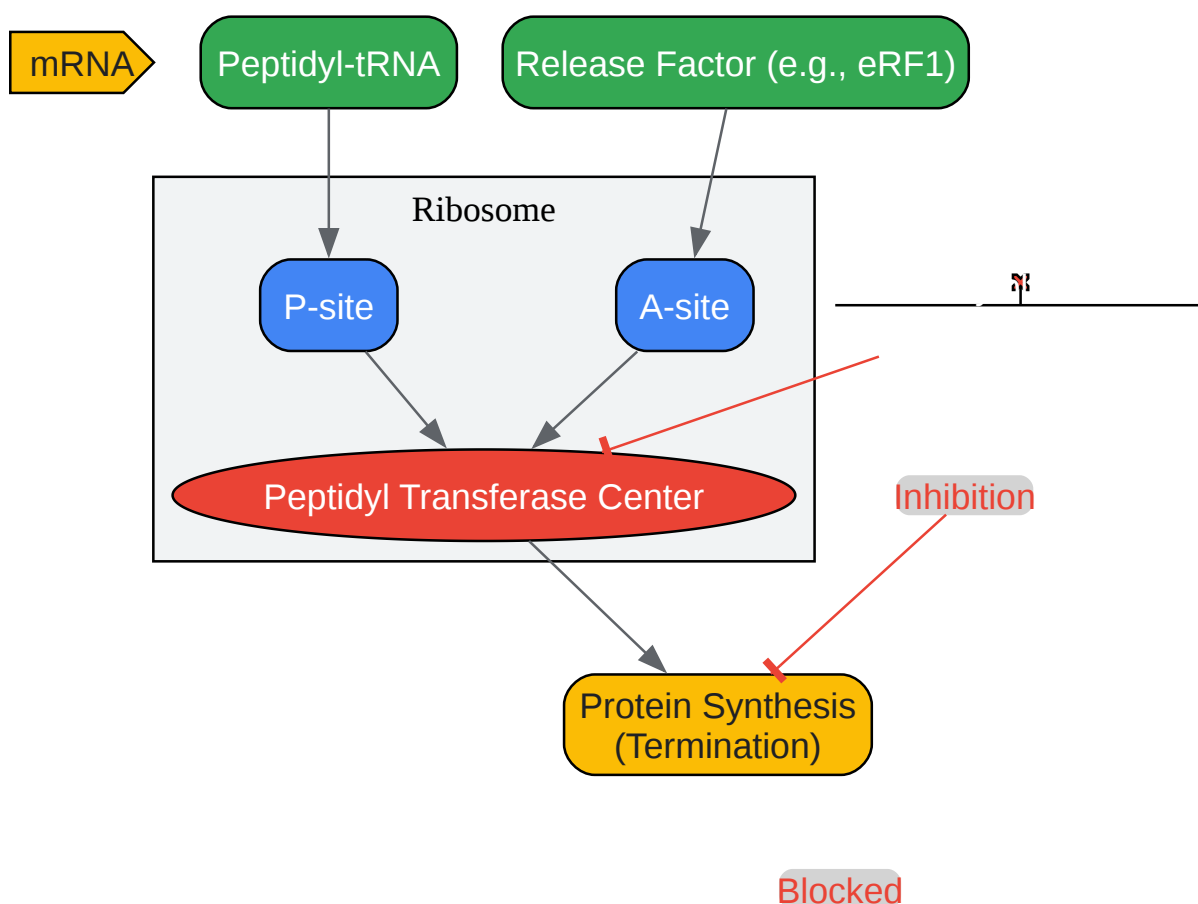
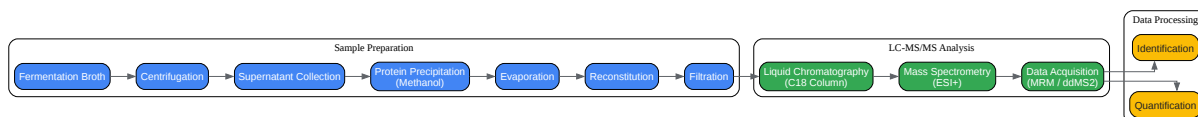
The following table summarizes the key mass-to-charge ratios (m/z) for the detection and quantification of **Demethylblasticidin S**. The parent ion corresponds to the protonated molecule $[M+H]^+$. The fragment ions are characteristic product ions observed upon collision-induced dissociation (CID).

Compound	Parent Ion $[M+H]^+$ (m/z)	Fragment Ions (m/z)
Demethylblasticidin S	409	236, 194, 158

Data derived from the analysis of Blasticidin S biosynthesis intermediates.[3]

Diagrams

Experimental Workflow



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